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Compound of Interest

Compound Name: 4-(Morpholinomethyl)benzoic acid

Cat. No.: B107514

An In-Depth Technical Guide to the Predicted ADMET Profile of 4-(Morpholinomethyl)benzoic
acid

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
properties is a cornerstone of modern drug discovery, minimizing late-stage attrition and
optimizing development resources. This guide provides a comprehensive, in-silico-driven
analysis of the predicted ADMET profile for 4-(Morpholinomethyl)benzoic acid, a molecule
incorporating two key chemical moieties: benzoic acid and morpholine. By leveraging
established computational models and empirical knowledge of its structural components, we
will construct a predictive pharmacokinetic and toxicological profile. This document is intended
for researchers, medicinal chemists, and drug development professionals, offering insights into
the molecule's potential "drug-likeness" and outlining a standard computational workflow for
such an assessment.

Introduction: Rationale for In-Silico Profiling

4-(Morpholinomethyl)benzoic acid (Molecular Formula: C12H1sNO3) is a compound that
marries the structural features of benzoic acid, a common scaffold in pharmaceuticals, with a
morpholine ring. The morpholine moiety is often considered a "privileged structure" in medicinal
chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and
overall pharmacokinetic properties. The benzoic acid component, conversely, has well-
documented metabolic and excretion pathways.
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Before committing to costly and time-consuming in vitro and in vivo studies, a robust in silico
prediction of ADMET properties is an essential first step. This computational approach utilizes
Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and
molecular modeling to forecast a compound's behavior in a biological system based solely on
its chemical structure. This guide will deconstruct 4-(Morpholinomethyl)benzoic acid to
predict its ADMET profile, providing a foundational assessment of its drug development
potential.

Foundational Physicochemical Properties and
"Drug-Likeness™

A molecule's journey through the body is fundamentally governed by its physicochemical
properties. These parameters are the inputs for most ADMET prediction models and provide a
preliminary screen for "drug-likeness,” most famously encapsulated by Lipinski's Rule of Five.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate if a compound possesses properties that would
likely make it an orally active drug. An orally active drug generally has no more than one
violation of the following criteria:

Molecular Weight (MW) < 500 Daltons

LogP (a measure of lipophilicity) <5

Hydrogen Bond Donors (HBD) < 5

Hydrogen Bond Acceptors (HBA) < 10

As detailed in Table 1, 4-(Morpholinomethyl)benzoic acid comfortably adheres to all criteria,
suggesting a high probability of good membrane permeability and oral absorption.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for 4-
(Morpholinomethyl)benzoic acid

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b107514?utm_src=pdf-body
https://www.benchchem.com/product/b107514?utm_src=pdf-body
https://www.benchchem.com/product/b107514?utm_src=pdf-body
https://www.benchchem.com/product/b107514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Lipinski's Rule . .
Property Violation Source
Value (Threshold)
Molecular
Ci12H1s5NOs3 N/A N/A
Formula
Molecular Weight  221.25 g/mol < 500 No
XLogP3 -0.5 <5 No
Hydrogen Bond
yered <5 No
Donors
Hydrogen Bond
yered <4 No
Acceptors
Rotatable Bond < 10 (common
2 ) No
Count extension)
Topological Polar
Polog < 140 A2 (BBB
Surface Area 53.8 A2 No

penetration)
(TPSA)

Data sourced from PubChem CID 3651916.

The low XLogP3 value indicates high hydrophilicity, which is favorable for solubility but may
hinder passive diffusion across highly lipophilic barriers like the blood-brain barrier. The TPSA
is well within the range associated with good oral bioavailability.

Predicted ADMET Profile

This section synthesizes the predicted ADMET properties based on the molecule's structure
and the known behavior of its constituent moieties.

Absorption

» Oral Bioavailability: The compound's full compliance with Lipinski's Rule of Five strongly
predicts good oral absorption. Computational models for Human Intestinal Absorption (HIA)
are expected to classify this molecule as having high permeability. The morpholine ring is
known to improve aqueous solubility, which is a critical factor for absorption.
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Caco-2 Permeability: Caco-2 cell permeability assays are the in vitro gold standard for
predicting intestinal absorption. In silico models would likely predict moderate to high
permeability for this compound, driven by its small size and favorable physicochemical
profile.

Skin Permeability: Benzoic acid and its derivatives can be absorbed through the skin. Given
the compound's relatively small size and moderate polarity, some degree of dermal
absorption is possible, though this is not its intended route.

Distribution

Plasma Protein Binding (PPB): The degree to which a drug binds to plasma proteins like
albumin affects its availability to act on targets or be metabolized. Given its hydrophilic
nature (XLogP3 -0.5), 4-(Morpholinomethyl)benzoic acid is predicted to exhibit low to
moderate plasma protein binding.

Blood-Brain Barrier (BBB) Permeability: Penetration into the central nervous system is tightly
regulated. The low lipophilicity and TPSA of 53.8 A2 suggest that the compound is unlikely to
cross the BBB via passive diffusion in significant amounts. It is therefore predicted to be a
CNS-sparing compound.

Metabolism

The metabolism of 4-(Morpholinomethyl)benzoic acid is predicted to follow pathways

characteristic of its two primary structural components.

e Phase | Metabolism: The morpholine ring, while generally stable, can undergo oxidation or

C-N bond cleavage initiated by Cytochrome P450 (CYP) enzymes. The benzoic acid ring
may undergo minor hydroxylation, also mediated by CYPs.

o Phase Il Metabolism: This is predicted to be the dominant metabolic pathway. The carboxylic

acid group of the benzoic acid moiety is expected to be the primary site of conjugation.

o Glycine Conjugation: The most common metabolic fate for benzoic acid is conjugation with
glycine in the liver to form hippuric acid. This compound would analogously form 4-
(Morpholinomethyl)hippuric acid.
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o Glucuronidation: A secondary pathway involves conjugation with glucuronic acid to form a
benzoyl glucuronide metabolite.

e CYP Inhibition/Induction:In silico models are used to predict whether a compound will inhibit
or induce major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Without specific modeling,
it is difficult to predict, but this would be a critical assessment to avoid drug-drug interactions.

Predicted Metabolic Pathways

@—(Morpholinomethyl)benzoic acid)

Phase | (CYP450) Phase Il (Conjugation)

Glycine

Glycine Conjugate
(Major Metabolite)

Oxidation G-N Cleavage UGT Enzymes

(Hydroxylated Metabolite [Ring—Opened Metabolite) Glucuronide Conjugate)

Click to download full resolution via product page

Caption: Predicted metabolic fate of 4-(Morpholinomethyl)benzoic acid.

EXxcretion

Consistent with the metabolism of benzoic acid, the primary route of excretion is predicted to
be renal. The hydrophilic metabolites, particularly the major glycine conjugate, are expected to
be efficiently cleared from the bloodstream by the kidneys and eliminated in the urine.

Toxicity

o Acute Toxicity: Safety Data Sheets for the compound indicate it may cause skin, eye, and
respiratory irritation. No data on acute oral toxicity is available, but it is not predicted to be
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highly toxic based on its structure.

e hERG Inhibition: Inhibition of the hERG potassium channel is a key indicator of potential
cardiotoxicity. This is a standard parameter predicted by QSAR models. Given the lack of
known structural alerts for hERG binding, the risk is predicted to be low, but requires formal
computational assessment.

o Mutagenicity (Ames Test):In silico models predict the likelihood of a compound causing DNA
mutations. The structure of 4-(Morpholinomethyl)benzoic acid does not contain obvious
structural alerts for mutagenicity, suggesting a low probability of a positive Ames test.

o Hepatotoxicity: Drug-induced liver injury is a major concern. Predictive models would assess
this risk based on structural features and predicted metabolic pathways.

Table 2: Summary of Predicted ADMET Properties
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ADMET Parameter Prediction Rationale | Confidence
Absorption
Compliant with Lipinski's rules;
. - _ contains solubilizing
Oral Bioavailability High

morpholine group. High

confidence.

Distribution

Blood-Brain Barrier

Low / CNS Sparing

Hydrophilic (XLogP3 -0.5),
TPSA < 140 A2 High

confidence.

Plasma Protein Binding

Low to Moderate

Hydrophilic nature suggests
weaker binding to albumin.

Moderate confidence.

Metabolism

Primary Pathway

Phase Il Glycine Conjugation

Based on well-established
benzoic acid metabolism. High

confidence.

CYP450 Interaction

Possible Substrate/Inhibitor

Requires specific modeling;
morpholine and benzene rings
can interact with CYPs. Low

confidence without data.

Excretion

Primary Route

Renal (Urine)

Excretion of hydrophilic
metabolites is typical for
benzoic acid derivatives. High

confidence.

Toxicity

hERG Inhibition

Low

No obvious structural alerts for
cardiotoxicity. Moderate

confidence.
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No common structural alerts
Mutagenicity (Ames) Negative for mutagenicity. Moderate
confidence.

Based on available Safety

Irritation Skin, Eye, Respiratory Irritant
Data Sheets.

Protocol: Standard In-Silico ADMET Prediction
Workflow

This section outlines a generalized, step-by-step protocol for obtaining a preliminary ADMET
profile using widely available computational tools.

Objective: To generate a comprehensive predicted ADMET profile for a novel small molecule.

Required Input: The chemical structure of the compound in a machine-readable format, such
as SMILES (Simplified Molecular-Input Line-Entry System).

e SMILES for 4-(Morpholinomethyl)benzoic acid:0O=C(O)clccc(CN2CCOCC2)ccl
Workflow Steps:

 Structure Input: 1.1. Navigate to a free ADMET prediction web server (e.g., SwisSADME,
pkCSM, admetSAR). 1.2. Input the canonical SMILES string of the molecule into the query
field.

e Physicochemical Property Calculation: 2.1. Execute the prediction. 2.2. The server will first
calculate fundamental properties: Molecular Weight, LogP, TPSA, H-bond donors/acceptors,
and rotatable bonds. 2.3. Analyze these outputs against Lipinski's Rule of Five to assess
"drug-likeness."

o Pharmacokinetic Prediction: 3.1. Navigate to the "ADME" or "Pharmacokinetics" section of
the output. 3.2. Absorption: Examine predicted values for Human Intestinal Absorption (HIA)
and/or Caco-2 permeability. 3.3. Distribution: Examine predicted values for Blood-Brain
Barrier (BBB) permeability and Plasma Protein Binding (PPB). 3.4. Metabolism: Check for
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predictions of Cytochrome P450 (CYP) substrate or inhibitor status for key isoforms
(CYP2D6, CYP3A4, etc.). 3.5. Excretion: Examine the predicted Total Clearance value.

o Toxicity Prediction: 4.1. Navigate to the "Toxicity" or "ADMET" section. 4.2. Examine
predictions for key toxicological endpoints: AMES Mutagenicity, hERG Inhibition,
Hepatotoxicity, and others.

o Data Aggregation and Analysis: 5.1. Consolidate all predicted quantitative and qualitative
data into summary tables (as shown in Tables 1 and 2). 5.2. Synthesize the results to form a
holistic view of the compound's strengths and weaknesses. Identify potential liabilities (e.g.,
predicted hERG toxicity, poor absorption) that may require chemical modification or de-
prioritize the compound.

Caption: A typical workflow for computational ADMET profiling.

Conclusion and Forward Look

The in silico analysis of 4-(Morpholinomethyl)benzoic acid predicts a favorable ADMET
profile for an orally administered drug candidate. It demonstrates excellent "drug-likeness"
properties according to Lipinski's Rule of Five, with a high probability of good oral absorption
and a low likelihood of crossing the blood-brain barrier. Its metabolism is predicted to be
straightforward, primarily involving Phase Il conjugation of the benzoic acid moiety, leading to
hydrophilic metabolites that are readily excreted by the kidneys. Key toxicological risks such as
mutagenicity and cardiotoxicity are predicted to be low.

While these computational predictions are highly encouraging, they represent a foundational
hypothesis. The next logical steps in the drug discovery process would be to validate these
predictions through targeted in vitro experiments, including solubility assays, Caco-2
permeability studies, metabolic stability assays using liver microsomes, and screens for CYP
inhibition and hERG channel binding. This guide serves as a robust starting point, effectively
de-risking the initial stages of development and providing a clear, data-driven rationale for
advancing 4-(Morpholinomethyl)benzoic acid to the next phase of preclinical evaluation.

« To cite this document: BenchChem. [Predicted ADMET properties of 4-
(Morpholinomethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107514#predicted-admet-properties-of-4-
morpholinomethyl-benzoic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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